5-Bromothienyldeoxyuridine

Description

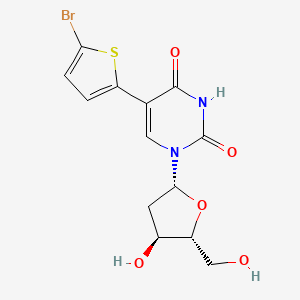

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13BrN2O5S |

|---|---|

Molecular Weight |

389.22 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H13BrN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |

InChI Key |

IGUZFFOBAZCVRK-VAOFZXAKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |

Synonyms |

5-(5-bromothien-2-yl)-2'-deoxyuridine 5-BTYDU |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies for Research Applications

Advanced Synthetic Routes for 5-Bromothienyldeoxyuridine

The generation of C5-aryl-substituted pyrimidine (B1678525) nucleosides, including this compound, predominantly relies on palladium-catalyzed cross-coupling reactions. sioc-journal.cn These methods offer robust and versatile pathways to form the crucial carbon-carbon bond between the pyrimidine ring and the thienyl moiety. Two of the most prominent strategies are the Suzuki-Miyaura coupling and the Stille coupling. sioc-journal.cnmdpi.com

A common starting material for these syntheses is 5-iodo-2′-deoxyuridine, a commercially available and reactive precursor. rsc.orgrsc.org The Suzuki-Miyaura reaction involves the coupling of this iodinated nucleoside with an appropriate arylboronic acid in the presence of a palladium catalyst. mdpi.com A plausible route to this compound would utilize a (5-bromothien-2-yl)boronic acid. To improve reaction efficiency, modern protocols often employ microwave assistance and aqueous solvent systems, which can shorten reaction times and align with green chemistry principles. rsc.orgfrontiersin.org The use of a simple palladium source like palladium acetate (B1210297) with a common phosphine (B1218219) ligand such as triphenylphosphine (B44618) has proven effective. mdpi.com

Alternatively, the Stille reaction provides another powerful method for this C-C bond formation. wikipedia.orgnih.gov This reaction couples the 5-iodo-2'-deoxyuridine precursor with an organostannane reagent, such as a trialkyltin-substituted bromothiophene. libretexts.orgrsc.org While effective, a significant drawback of Stille couplings is the high toxicity of the organotin compounds used. wikipedia.org

A different synthetic approach involves creating the thienyl-nucleoside first and introducing the bromine in a later step. One reported synthesis describes the condensation of a silylated 5-(2-thienyl)-6-azauracil with a protected deoxyribose derivative, followed by deprotection to yield 5-(2-thienyl)-6-aza-2′-deoxyuridine. tandfonline.comlookchem.com This intermediate is then acetylated, followed by bromination of the thiophene (B33073) ring using bromine in carbon tetrachloride, and a final deacylation step with methanolic ammonia (B1221849) to yield the target compound, 6-aza-5-[2-(5-bromothienyl)]-2′-deoxyuridine. tandfonline.comlookchem.com

| Method | Key Reagents | Catalyst System (Typical) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Iodo-2'-deoxyuridine, Arylboronic Acid | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | Low toxicity of boron reagents, often uses milder conditions, compatible with aqueous media. mdpi.comrsc.orgmdpi.com | Boronic acids can be unstable. |

| Stille Coupling | 5-Iodo-2'-deoxyuridine, Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃/CuI | Organostannanes are often stable and air-tolerant. wikipedia.orgrsc.org | High toxicity of tin reagents and byproducts. wikipedia.org |

| Post-glycosylation Bromination | 5-(2-thienyl)-6-aza-2′-deoxyuridine, Br₂/CCl₄ | None (direct bromination) | Avoids synthesis of specific brominated precursors. | Multi-step process involving protection/deprotection; uses hazardous reagents. tandfonline.comlookchem.com |

Methodologies for Structural Modifications of this compound

Structural modifications of nucleoside analogs are undertaken to alter their chemical and biological properties, such as enzyme recognition, duplex stability, and nuclease resistance. nih.gov Alterations can be targeted at either the nucleobase or the sugar moiety.

The nucleobase of this compound offers several sites for modification to enhance its utility. The bromine atom on the thiophene ring is a particularly useful functional handle. It can be replaced through further palladium-catalyzed cross-coupling reactions to introduce a wide variety of other functional groups, thereby creating a library of derivatives from a single precursor.

Modifications can also be made to the uracil (B121893) portion of the nucleobase. For example, the oxygen atom at the C4 position can be replaced with sulfur to create 4-thio-2'-deoxyuridine (B1622106) analogs. mdpi.com This minimal modification can significantly alter the electronic properties and hydrogen bonding capabilities of the nucleobase. mdpi.com Other modifications at the C5 position, such as introducing amino-alkyl linkers, have been used to attach labels or to enhance the stability of DNA structures like triple helices. nih.gov

| Modification Site | Type of Modification | Potential Research Utility | Reference Example |

|---|---|---|---|

| Thiophene Ring | Substitution of Bromine via Cross-Coupling | Introduce fluorescent probes, cross-linkers, or other functional groups. | General principle of using halogens as synthetic handles. rsc.org |

| Uracil C4-Position | Thionation (O to S) | Alters electronic properties, acts as a photo-cross-linking agent, serves as a spectroscopic probe. mdpi.comacs.org | Synthesis of 4-thio-2'-deoxyuridine. mdpi.com |

| Uracil C5-Position | Addition of functionalized linkers | Attachment of labels, stabilization of DNA structures, functionalization of aptamers. nih.govmdpi.com | C5-amino-modified 2'-deoxyuridines. nih.gov |

The deoxyribose sugar is a critical component for the biological activity of nucleosides, and its modification can have profound effects. nih.govresearchgate.net A wide variety of sugar modifications have been explored to enhance properties like nuclease stability and binding affinity for target enzymes or nucleic acid sequences. nih.gov

Common alterations include substitutions at the 2' and 4' positions of the furanose ring. nih.gov For example, introducing an electronegative substituent like fluorine at the 2'-position can influence the sugar pucker conformation, pre-organizing it for binding to RNA targets. Another strategy is the replacement of the sugar ring oxygen with a carbon atom, which results in carbocyclic nucleoside analogs. nih.govacs.org These carbocyclic analogs are often resistant to cleavage by phosphorylases, which can improve their metabolic stability.

| Modification Site | Type of Modification | Purpose/Effect | Reference Example |

|---|---|---|---|

| 2'-Position | Substitution (e.g., -F, -OCH₃) | Influences sugar pucker, can increase binding affinity to RNA, enhances nuclease resistance. | General strategy for antisense oligonucleotides. nih.gov |

| 4'-Position | Substitution (e.g., -F, -CH₃, -N₃) | Can modulate biological activity and receptor binding. nih.gov | 4'-azido and 4'-methyl modifications. nih.gov |

| Ring Oxygen (O4') | Replacement with Carbon | Creates carbocyclic analogs, increases metabolic stability by preventing enzymatic cleavage. | Carbocyclic analogs of 5-substituted-2'-deoxyuridines. nih.govacs.org |

Nucleobase Modifications for Enhanced Research Utility

Preparation of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis

To incorporate a modified nucleoside like this compound into a DNA strand using automated solid-phase synthesis, it must first be converted into a phosphoramidite derivative. rsc.orgnih.gov This is a standardized multi-step chemical process.

The synthesis begins with the selective protection of the 5'-hydroxyl group of the nucleoside. The most common protecting group for this purpose is the acid-labile 4,4'-dimethoxytrityl (DMT) group. nih.gov This reaction is typically carried out using DMT-chloride in the presence of a base like pyridine.

With the 5'-position blocked, the 3'-hydroxyl group is then phosphitylated. This is achieved by reacting the 5'-O-DMT-nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous solvent and in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). rsc.orgresearchgate.net The resulting product is the desired 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. This molecule is the stable, reactive monomer required by automated DNA synthesizers. medchemexpress.com After synthesis and purification, the phosphoramidite is dissolved in anhydrous acetonitrile (B52724) for use in the synthesizer. nih.gov

| Step | Purpose | Typical Reagents |

|---|---|---|

| 1. 5'-Hydroxyl Protection | To prevent this group from reacting during subsequent steps and during oligonucleotide synthesis. | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine |

| 2. 3'-Hydroxyl Phosphitylation | To activate the 3'-position for coupling to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) |

| 3. Purification | To isolate the pure phosphoramidite monomer from reaction byproducts. | Silica gel column chromatography |

Molecular and Cellular Mechanisms of Action of 5 Bromothienyldeoxyuridine

Inhibition of DNA Synthesis and Replication Processes

5-Bromothienyldeoxyuridine (5-BrdU) is a synthetic nucleoside analog that demonstrates potent inhibitory effects on DNA synthesis and replication, which are fundamental processes for cell proliferation. Its mechanism of action is primarily centered on its structural similarity to the natural nucleoside, thymidine (B127349), allowing it to be recognized and processed by cellular machinery, ultimately leading to the disruption of DNA-related activities.

Mechanisms of DNA Chain Termination upon Incorporation

Once 5-BrdU is incorporated into a growing DNA strand, it can lead to the termination of the chain elongation process. This occurs because the structure of 5-BrdU, while similar enough to thymidine to be incorporated by DNA polymerases, possesses a bulky bromine atom on the thienyl group. This alteration can create steric hindrance within the active site of the DNA polymerase, preventing the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). nih.gov The inability to form this bond effectively halts the replication fork, leading to incomplete DNA replication and subsequent cellular stress responses. nih.gov

Furthermore, the presence of the 5-bromothienyl group can alter the electronic properties of the base, potentially affecting the stability of the DNA helix and the interactions with the DNA polymerase enzyme. This disruption can signal to the cell's DNA damage response pathways, which may lead to cell cycle arrest or apoptosis to prevent the propagation of damaged genetic material. patsnap.com

Competition with Endogenous Nucleosides during DNA Replication

A key aspect of 5-BrdU's mechanism is its ability to compete with endogenous deoxynucleosides, particularly thymidine, for the active sites of enzymes involved in DNA synthesis. mdpi.com As a thymidine analog, 5-BrdU can be taken up by cells and phosphorylated to its active triphosphate form, this compound triphosphate (5-BrdUTP). This triphosphate form then directly competes with deoxythymidine triphosphate (dTTP) for incorporation into the newly synthesizing DNA strand by DNA polymerases. patsnap.com

The efficiency of this competition depends on several factors, including the relative concentrations of 5-BrdUTP and dTTP within the cell, as well as the affinity of the specific DNA polymerase for the analog versus the natural substrate. By outcompeting dTTP, 5-BrdU effectively reduces the pool of available natural nucleosides for DNA replication, leading to a slowdown or complete inhibition of DNA synthesis. mdpi.com This competitive inhibition is a critical step in the cytotoxic effects of the compound. patsnap.com

Cellular Uptake and Intracellular Processing Mechanisms

The journey of 5-BrdU from the extracellular environment to its final site of action within the cell's nucleus involves several key steps, including transport across the cell membrane and subsequent metabolic activation through phosphorylation. patsnap.comdrugbank.comnih.gov

Phosphorylation Pathways by Cellular Kinases

For 5-BrdU to become an active inhibitor of DNA synthesis, it must first be converted into its triphosphate form. patsnap.com This process is initiated by cellular kinases, which are enzymes that catalyze the transfer of phosphate (B84403) groups. nih.govbmglabtech.com The initial and rate-limiting step is the phosphorylation of 5-BrdU to this compound monophosphate (5-BrdUMP) by thymidine kinase (TK). mdpi.comdrugbank.com

Thymidine kinase is a crucial enzyme in the nucleoside salvage pathway, which recycles nucleosides from the breakdown of DNA and RNA. drugbank.com There are two main forms of thymidine kinase in mammalian cells: the cytosolic TK1 and the mitochondrial TK2. TK1 activity is cell-cycle dependent, being highest during the S phase when DNA replication occurs. drugbank.com The affinity of thymidine kinase for 5-BrdU is a critical determinant of the compound's subsequent anabolic activation and ultimate cytotoxicity.

Following the initial phosphorylation, 5-BrdUMP is further phosphorylated to this compound diphosphate (B83284) (5-BrdUDP) and then to the active this compound triphosphate (5-BrdUTP) by other cellular kinases, such as thymidylate kinase. patsnap.comdrugbank.com This multi-step phosphorylation cascade is essential for trapping the nucleoside analog within the cell and for its eventual incorporation into DNA. researchgate.net

Transport Across Cellular Membranes

The entry of 5-BrdU into cells is a critical prerequisite for its biological activity. As a nucleoside analog, it is generally hydrophilic and thus requires specialized transport proteins to cross the hydrophobic lipid bilayer of the cell membrane. bioninja.com.aulibretexts.org The primary mechanism for the uptake of nucleosides and their analogs is through concentrative and equilibrative nucleoside transporters (CNTs and ENTs, respectively). dojindo.comnih.gov

These transporters are integral membrane proteins that facilitate the movement of nucleosides into the cell. libretexts.org The efficiency of 5-BrdU transport across the cellular membrane is dependent on the expression levels and substrate specificity of these nucleoside transporters in a given cell type. Once inside the cell, the subsequent phosphorylation of 5-BrdU by thymidine kinase helps to maintain a favorable concentration gradient for its continued uptake by effectively trapping the molecule intracellularly. researchgate.netplos.org

Interaction with Nucleic Acids and Associated Enzymes

The ultimate therapeutic or experimental effect of 5-BrdU is realized through its interactions with nucleic acids and the enzymes that process them. patsnap.comdrugbank.comdojindo.com

Once phosphorylated to its triphosphate form, 5-BrdUTP serves as a substrate for DNA polymerases. drugbank.com These enzymes, responsible for synthesizing new DNA strands, can mistakenly recognize 5-BrdUTP as the natural deoxythymidine triphosphate (dTTP) and incorporate it into the growing DNA chain. nih.gov The extent of this incorporation can vary depending on the specific DNA polymerase and the cellular context.

Integration into DNA Strands: Fidelity and Impact

This compound, as a synthetic halogenated pyrimidine (B1678525) analog of thymidine, is incorporated into DNA during the synthesis (S) phase of the cell cycle. nih.gov This process occurs because the cellular machinery for DNA replication recognizes the analog, substituting it for the natural nucleoside, thymidine. Once integrated, the compound remains a permanent part of the DNA sequence and is passed down to daughter cells through mitosis. nih.gov

The incorporation of the unchanged nucleoside into the DNA of various tissues has been confirmed through experimental studies. For instance, following administration in newborn rats, hydrolysis and ion exchange chromatography of the extracted DNA showed that over 90% of the incorporated radioactivity was in the form of the bromodeoxyuridine nucleoside. nih.gov This demonstrates the high fidelity with which DNA polymerase incorporates the analog.

However, the presence of this altered nucleoside within the DNA strand is not without consequence. Studies in organisms like Tetrahymena pyriformis have shown that while DNA containing the analog can be replicated, it can lead to disruptions in the normal cell cycle. nih.gov In one study, after one generation where all DNA became hybrid (containing the analog), the subsequent round of DNA replication was initiated in most cells, but cell division was halted. nih.gov Further analysis of the physical properties of the DNA indicated that the incorporation of the thymidine analog induced structural changes in the DNA molecule. nih.gov These findings suggest that while the cellular machinery can faithfully integrate this compound, its presence can impact the structural integrity and subsequent processing of the DNA.

Enzyme Target Interactions: Focus on Viral and Cellular Thymidine Kinases

A critical aspect of the mechanism of action for this compound lies in its differential interaction with viral and cellular thymidine kinases (TK). nih.gov Thymidine kinases are essential enzymes in the nucleotide salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate (TMP). uniprot.orgdrugbank.com This phosphorylation is a necessary activation step for nucleoside analogs before they can be incorporated into DNA. researchgate.net

Herpes simplex virus thymidine kinase (HSV-1 TK) exhibits a broad substrate specificity, which allows it to efficiently phosphorylate a wide range of nucleoside analogs, including this compound. nih.govdrugbank.comdrugbank.com This efficient phosphorylation by the viral enzyme is a key factor in the compound's targeted effects. rcsb.org In contrast, human cytosolic thymidine kinase (TK1) is more specific, and while it does phosphorylate nucleoside analogs, the efficiency can differ significantly from its viral counterpart. uniprot.orgdrugbank.com The activity of human TK1 is also tightly regulated by the cell cycle, with peak activity during the S-phase. uniprot.org

X-ray crystallography studies have provided detailed insights into the binding of this compound to the active site of HSV-1 TK. rcsb.orgebi.ac.uk These studies reveal the specific interactions between the analog and the amino acid residues within the enzyme's active site, contributing to its effective binding and subsequent phosphorylation. rcsb.orgpdbj.orgdrugbank.com Molecular docking studies have further explored these interactions, comparing the binding of this compound and other ligands to the enzyme's binding pocket. mdpi.comresearchgate.net The selective and efficient activation by viral TK means that the analog is preferentially converted to its active triphosphate form in virus-infected cells. rcsb.orgwikipedia.org

| Feature | Viral Thymidine Kinase (e.g., HSV-1 TK) | Cellular Thymidine Kinase (e.g., Human TK1) |

|---|---|---|

| Substrate Specificity | Broad; efficiently phosphorylates a wide range of nucleoside analogs like this compound. nih.govdrugbank.com | Narrower; phosphorylation of analogs can be less efficient compared to viral TK. uniprot.orgdrugbank.com |

| Activation of this compound | Acts as a primary activator, converting the prodrug to its monophosphate form. drugbank.comrcsb.org | Contributes to phosphorylation, but its role is less pronounced than viral TK in infected cells. uniprot.org |

| Regulation | Constitutively active in infected cells, allowing reactivation in non-proliferating cells. drugbank.comdrugbank.com | Tightly cell-cycle regulated, with peak activity in S-phase. uniprot.org |

| Structural Insights | Crystal structure in complex with this compound has been resolved, detailing active site binding. rcsb.orgebi.ac.uk | Structure is known; forms a homotetramer with efficiency influenced by ATP binding and phosphorylation. uniprot.org |

Influence on Gene Expression and Transcriptional Regulation

The incorporation of this compound into DNA can lead to significant changes in gene expression and the regulation of transcription. nih.govnih.gov These effects are not merely a consequence of DNA damage but stem from more subtle epigenetic-level alterations, including changes to chromatin structure and accessibility. nih.govwikipedia.org Gene expression is a multi-level process, and the introduction of an altered base can modulate various stages, from the initiation of transcription to the processing of RNA. wikipedia.orggenome.govwikipedia.org

Disruption of Nucleosome Positioning and Chromatin Dynamics

A key mechanism by which thymidine analogs like 5-bromodeoxyuridine (BrdU) influence gene expression is by disrupting the ordered arrangement of nucleosomes. nih.gov Nucleosomes, the fundamental units of chromatin, consist of DNA wrapped around histone proteins, and their precise positioning along a gene's promoter region can determine whether that gene is active or silenced. nih.gov

Research using yeast cells has demonstrated that the incorporation of BrdU into plasmid DNA in place of thymidine leads to a marked disruption of nucleosome positioning. nih.gov In experimental models where a gene (BAR1) was repressed, this repression was associated with a stable and ordered array of nucleosomes over its promoter. When cells were grown in the presence of BrdU, this ordered nucleosome array was significantly disturbed. nih.gov This disruption of chromatin architecture appears to be a direct consequence of the analog's presence in the DNA sequence. The study concluded that this disruption of nucleosome positioning around promoter regions is a primary mechanism by which BrdU and similar analogs can increase the transcription of previously repressed genes. nih.gov

Modulation of Gene Transcription and Specific Gene Expression

The disruption of chromatin structure directly impacts the regulation of gene transcription. nih.govnih.gov By altering nucleosome positioning, this compound can expose promoter regions and other regulatory sequences to transcription factors and RNA polymerase, thereby modulating gene expression. nih.govnih.gov

Studies have shown that this effect can lead to a significant increase in the transcription of specific genes. In the yeast model, the disruption of nucleosome positioning by BrdU was sufficient to allow for the full expression of the previously repressed BAR1 marker gene, provided the necessary transcription factors were available. nih.gov This indicates that the analog does not necessarily interfere with the binding of regulatory protein complexes to their target DNA sites but rather changes the accessibility of the DNA itself. nih.gov

Furthermore, in human cells, the presence of BrdU has been found to dramatically increase the transient expression of ectopic genes introduced via transfection. nih.gov This effect was observed across different promoters and was associated with an approximate twofold increase in corresponding mRNA levels. nih.gov These findings suggest that the influence of the analog on transcription is a broad phenomenon, potentially affecting post-transcriptional events as well by altering the nuclear environment. nih.govwikipedia.org

| Experimental System | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Yeast cells (Saccharomyces cerevisiae) | Enhanced expression of the repressed BAR1 gene. | Marked disruption of nucleosome positioning on the promoter region. | nih.gov |

| Human cells (in culture) | Increased transient expression of ectopic genes. Approx. 2-fold increase in mRNA levels. | Potential effects on both transcriptional and post-transcriptional events due to changes in chromatin and nuclear envelope. | nih.gov |

Applications of 5 Bromothienyldeoxyuridine As a Research Tool

Utilization in DNA Synthesis and Cell Proliferation Studies

The measurement of DNA synthesis is a cornerstone of cell biology research, providing insights into cell health, growth, and the effects of various stimuli. genecopoeia.com BrdU offers a reliable and widely used method for directly assessing DNA synthesis and, by extension, cell proliferation. genecopoeia.commdpi.com

Marking Replicating DNA in Cellular Systems

BrdU is readily incorporated into the DNA of dividing cells in place of thymidine (B127349). mdpi.comroche.com This incorporation acts as a label that can be subsequently detected. ontosight.airoche.com The process involves incubating cells, tissue explants, or organ cultures with BrdU for a specific period, allowing the compound to be integrated into the DNA of cells undergoing replication. roche.com Even short exposure times can lead to detectable levels of incorporation. nih.gov This method has been instrumental in identifying and tracking proliferating cells both in vitro (in cultured cells) and in vivo (within a living organism). ontosight.aigenecopoeia.com The ability to label replicating DNA specifically has made BrdU a valuable tool for studying cell populations in various tissues and under different experimental conditions. ontosight.ai

Cell Cycle Analysis and Proliferation Kinetics

By marking cells in the S phase, BrdU labeling is a powerful technique for analyzing the cell cycle and determining the kinetics of cell proliferation. ontosight.ainih.gov Following BrdU administration, cells can be analyzed to determine the fraction of cells that were actively synthesizing DNA during the labeling period. nih.gov This information is crucial for understanding the timing of cell division, the effects of drugs or genetic modifications on cell cycle progression, and the dynamics of cell populations in development and disease. genecopoeia.comnih.gov For instance, BrdU labeling has been pivotal in studies of neurogenesis, allowing researchers to trace the fate of newly generated neurons. nih.gov

Employment in Molecular Biology Methodologies

The incorporation of BrdU into DNA enables its detection through various molecular biology techniques, making it a versatile tool for cellular and molecular investigations. nih.gov

Immunocytochemical and Related Detection Assays

The most common method for detecting BrdU incorporation is through immunocytochemistry. genecopoeia.comnih.gov This technique utilizes monoclonal antibodies that are highly specific for BrdU. nih.gov For the antibody to access the incorporated BrdU within the double-stranded DNA, the DNA must first be denatured, typically using acid or heat treatment to create single-stranded regions. roche.combaseclick.eu However, some kits include nucleases in the antibody solution, which create localized single-stranded DNA fragments, allowing for antibody binding without harsh denaturation and better preservation of cellular structures. roche.comsigmaaldrich.com The bound anti-BrdU antibody is then visualized using a secondary antibody conjugated to a fluorescent dye or an enzyme that produces a colored precipitate. roche.comsigmaaldrich.com This allows for the microscopic visualization of proliferating cells within tissues or cell cultures. roche.com

Applications in DNA Labeling and Detection

BrdU serves as a robust method for labeling and detecting newly synthesized DNA. nih.gov Beyond immunocytochemistry, BrdU-labeled DNA can be detected by other methods such as flow cytometry. nih.govnih.gov This allows for the quantification of proliferating cells within a larger population and can be combined with other fluorescent markers to simultaneously analyze cell surface proteins and other cellular characteristics. nih.gov This multiparametric analysis provides a more comprehensive understanding of the phenotype of dividing cells. nih.gov The stable integration of BrdU into DNA means the label can be detected for extended periods, enabling long-term cell tracking studies. nih.gov

The following table provides an overview of common techniques used with BrdU:

| Technique | Description |

| Immunocytochemistry (ICC) | Uses fluorescently labeled antibodies to visualize BrdU in fixed cells or tissues. |

| Immunohistochemistry (IHC) | Similar to ICC but specifically for tissue sections, allowing for the study of cell proliferation in the context of tissue architecture. genecopoeia.com |

| Flow Cytometry | Quantifies the number of BrdU-positive cells in a population and allows for simultaneous analysis of other cellular markers. nih.gov |

Role in Preclinical Models for Mechanistic Elucidation

BrdU is an invaluable tool in preclinical research using animal models to understand fundamental biological processes and the mechanisms of disease. ontosight.aigenecopoeia.com By administering BrdU to animals, researchers can study cell proliferation in various organs and tissues in response to different physiological or pathological conditions. genecopoeia.com This has been particularly important in fields like developmental biology, cancer research, and neuroscience. genecopoeia.comnih.gov For example, BrdU labeling has been used to study the generation of new neurons (neurogenesis) in the adult brain and to assess the proliferative activity of tumors in response to anti-cancer therapies. genecopoeia.comnih.gov The ability to track the fate of divided cells over time provides critical insights into cell lineage, migration, and differentiation in a whole-organism context. nih.gov

In Vitro Cellular Models for Molecular Pathway Investigation

5-Bromothienyldeoxyuridine serves as a specialized tool in in vitro cellular models for the detailed investigation of specific molecular pathways, particularly those involving viral enzymes. Its structural similarity to thymidine allows it to act as a probe, interacting with enzymes that are part of the nucleotide salvage pathway.

One of the primary applications of this compound is in the study of viral thymidine kinases, such as the one from Herpes Simplex Virus type 1 (HSV-1). ebi.ac.uk Researchers utilize this compound in in vitro systems to explore the active site and catalytic mechanism of these viral enzymes. By introducing this compound to cellular models expressing the viral kinase, its binding and phosphorylation can be analyzed. Techniques such as X-ray crystallography have been successfully employed to determine the three-dimensional structure of HSV-1 thymidine kinase while it is complexed with this compound. ebi.ac.uk This provides precise, atomic-level insights into the molecular interactions between the compound and the enzyme's active site, revealing the specific amino acid residues involved in binding and catalysis. ebi.ac.uk

Furthermore, molecular docking studies are conducted to computationally model and predict the binding affinity and orientation of this compound within the active site of viral thymidine kinase proteins. researchgate.net These computational models, validated by experimental data, help to rationalize the compound's activity and its potential as a substrate. researchgate.net This line of investigation is crucial for understanding the molecular pathway of viral replication, as thymidine kinase is a key enzyme for the virus. Elucidating how analogs like this compound are recognized and processed provides a foundation for the rational design of antiviral therapies that target this essential viral pathway. ebi.ac.ukresearchgate.net

| Research Technique | Application with this compound | Investigated Pathway | Key Findings |

| X-Ray Crystallography | Co-crystallization with HSV-1 Thymidine Kinase ebi.ac.uk | Viral Nucleotide Salvage Pathway ebi.ac.uk | Revealed the precise binding mode and interactions within the enzyme's active site. ebi.ac.uk |

| Molecular Docking | Computational simulation of binding to HSV-1 Thymidine Kinase researchgate.net | Viral Enzyme-Substrate Interaction researchgate.net | Predicted binding patterns and interaction with key amino acids, rationalizing its activity. researchgate.net |

In Vivo Research Models for Biological Process Analysis

The application of this compound in in vivo research models for the analysis of general biological processes is not as extensively documented as its use in in vitro molecular studies. While its analog, 5-Bromo-2'-deoxyuridine (BrdU), is widely used in vivo as a marker for DNA synthesis to track cell proliferation, migration, and differentiation in various tissues and organisms, the use of this compound for these purposes is less common. sigmaaldrich.comwikipedia.orgnih.govnih.gov

The primary research focus for this compound, based on available studies, has been its interaction with viral enzymes, making it a highly specific tool for molecular-level investigations rather than a general marker for cellular dynamics in a whole organism. ebi.ac.ukresearchgate.net

In vivo studies often require compounds that can be readily incorporated into the DNA of dividing cells and subsequently detected with high specificity and sensitivity, typically using antibodies. sigmaaldrich.combio-rad-antibodies.com BrdU, for instance, is detected via specific monoclonal antibodies in immunohistochemical analyses to calculate a labeling index (LI), which quantifies cell proliferation in tissues like tumors. nih.govnih.govnih.gov This approach has been used to correlate proliferation rates with clinical features, such as lymph node metastasis in cancer. nih.gov Similarly, dual-labeling techniques using BrdU and another thymidine analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have been employed in vivo to analyze complex biological processes like cell migration rates in the intestinal epithelium. nih.gov

While theoretically possible, the use of this compound for these types of in vivo biological process analyses is not prominently featured in the scientific literature, which instead highlights its value in the specific context of virological research at the molecular level. ebi.ac.ukresearchgate.net The development and validation of specific antibodies and detection protocols for in vivo applications would be a prerequisite for its broader use in analyzing biological processes within complex living systems.

| Thymidine Analog | Common Research Application | Detection Method | Biological Process Analyzed |

| 5-Bromo-2'-deoxyuridine (BrdU) | In vivo and in vitro cell proliferation assays sigmaaldrich.com | Anti-BrdU Antibody (Immunohistochemistry) bio-rad-antibodies.comnih.gov | Cell division, migration, tumor growth, tissue repair nih.govnih.govnih.gov |

| 5-ethynyl-2'-deoxyuridine (EdU) | In vivo and in vitro cell proliferation assays nih.govbaseclick.eu | Click Chemistry baseclick.eu | DNA synthesis, cell migration (often in dual-labeling with BrdU) nih.gov |

| This compound | In vitro investigation of viral enzymes ebi.ac.ukresearchgate.net | X-ray Crystallography, Molecular Docking ebi.ac.ukresearchgate.net | Viral replication pathways ebi.ac.ukresearchgate.net |

Structural Activity Relationship Sar and Structure Function Studies of 5 Bromothienyldeoxyuridine

Impact of Thienyl Moiety Substitution on Biological Activity

The substitution on the thienyl moiety of 5-substituted-2'-deoxyuridine analogs, such as 5-Bromothienyldeoxyuridine, significantly influences their biological activity, particularly their affinity for viral enzymes like herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase (TK). uliege.be The electronic and structural characteristics of these compounds are key determinants of their interaction with the enzyme. uliege.be

Research into a series of 5-substituted-2'-deoxynucleosides has shown that these compounds can exhibit potent and selective activity against HSV-1. uliege.be This selectivity is attributed to their phosphorylation by the viral TK. uliege.be The position of heteroatoms and substituents on the five-membered ring can either favor or hinder this interaction. researchgate.net For instance, studies comparing various 5-heteroaryl-substituted 2'-deoxyuridines have revealed that the affinity for HSV-1 TK is highly dependent on the nature and position of these substitutions. researchgate.net

The table below illustrates the impact of different substitutions on the thienyl and other heterocyclic moieties on the inhibitory activity against HSV-1 TK.

| Compound Name | Substitution at C5 of Uracil (B121893) | Ki (μM) for HSV-1 TK |

| 5-(Furan-2-yl)-2'-deoxyuridine | Furan-2-yl | 0.94 researchgate.net |

| 5-(Thien-2-yl)-2'-deoxyuridine | Thien-2-yl | 0.71 researchgate.net |

| 5-(Thien-2-yl)-2'-deoxycytidine | Thien-2-yl | 1.32 researchgate.net |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine | 5-Chlorothien-2-yl | Not specified, but studied for structural characteristics uliege.be |

| 5-(5-Bromofuran-2-yl)-2'-deoxyuridine | 5-Bromofuran-2-yl | Not specified, but studied for structural characteristics uliege.be |

| 5-(3-Bromothien-2-yl)-2'-deoxyuridine | 3-Bromothien-2-yl | Studied for its different affinity researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the headers.

These studies underscore the principle that modifications to the thienyl group can modulate the biological profile of the nucleoside analog, a key consideration in the development of antiviral agents. uliege.beresearchgate.net

Correlation Between Nucleoside Analog Structure and Enzyme Affinity

The affinity of nucleoside analogs like this compound for enzymes, particularly viral thymidine kinases, is intricately linked to their three-dimensional structure. uliege.bemdpi.com The interaction is a classic example of the "lock and key" or "induced fit" model of enzyme-substrate binding, where the specific shape and chemical properties of the analog determine how well it fits into the enzyme's active site. nih.gov

X-ray crystallography studies have been instrumental in visualizing the binding of this compound to the HSV-1 thymidine kinase. mdpi.comenzymes.me.uk These studies reveal that the isothiazole (B42339) moiety of a related compound, 2'-Deoxy-5-(isothiazol-5-yl)uridine, binds within a specific cavity in the active site lined by amino acid residues such as Tyr-132, Arg-163, Ala-167, and Ala-168. researchgate.net This precise interaction highlights the importance of the analog's conformation in solution and its subsequent fit within the enzyme's binding pocket. researchgate.net

The affinity of a nucleoside analog for an enzyme is often quantified by the Michaelis constant (Kₘ) or the inhibition constant (Ki). A lower Kₘ or Ki value indicates a higher affinity. libretexts.orgnih.gov For enzymes following Michaelis-Menten kinetics, the Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). libretexts.org

The following table presents kinetic data for several nucleoside analogs with HSV-1 thymidine kinase, illustrating the structure-affinity relationship.

| Enzyme | Substrate/Inhibitor | Kₘ or Ki (μM) | Type of Interaction |

| HSV-1 Thymidine Kinase | 5-(Furan-2-yl)-2'-deoxyuridine | 0.94 (Ki) researchgate.net | Competitive inhibitor researchgate.net |

| HSV-1 Thymidine Kinase | 5-(Thien-2-yl)-2'-deoxyuridine | 0.71 (Ki) researchgate.net | Competitive inhibitor researchgate.net |

| HSV-1 Thymidine Kinase | 5-(Thien-2-yl)-2'-deoxycytidine | 1.32 (Ki) with dThd as substrate researchgate.net | Competitive inhibitor researchgate.net |

| HSV-1 Thymidine Kinase | 2'-Deoxy-5-(isothiazol-5-yl)uridine | High affinity (specific value not provided) researchgate.net | Substrate researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the headers.

The data clearly demonstrates that even subtle changes in the structure of the nucleoside analog can lead to significant differences in their affinity for the target enzyme. researchgate.net

Rational Design Principles for Modifying Nucleoside Analogs for Research

The rational design of nucleoside analogs like this compound for research and therapeutic purposes is a cornerstone of medicinal chemistry. nih.govnih.gov This process involves a deep understanding of the target enzyme's structure and the structure-activity relationships (SAR) of potential inhibitors. nih.govtubitak.gov.tr The goal is to create molecules with high affinity and selectivity for the target enzyme, thereby maximizing their desired effect while minimizing off-target interactions. nih.gov

A key principle in this design process is the exploitation of the broad substrate specificity of certain viral enzymes, such as HSV-1 thymidine kinase. nih.gov This enzyme is known to phosphorylate a wide range of 5-substituted 2'-deoxyuridines, a crucial activation step for their antiviral activity. nih.gov By modifying the 5-substituent, researchers can fine-tune the analog's interaction with the enzyme's active site. uliege.be

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that plays a vital role in this design process. taylorfrancis.comresearchgate.net QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, such as electronic effects, hydrophobicity, and steric parameters. taylorfrancis.comresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding the synthetic efforts towards more promising candidates. taylorfrancis.com

The design process for modifying nucleoside analogs can be summarized in the following steps:

Target Identification and Validation: Identifying a crucial enzyme in a disease process, such as HSV-1 thymidine kinase in herpes infections. uliege.be

Lead Compound Identification: Discovering or designing a starting molecule, a "lead," that shows some desired biological activity. For instance, 5-substituted pyrimidine (B1678525) nucleosides have shown promise against tumor cells transfected with the HSV-TK gene. tandfonline.com

Structural Analysis of Target-Ligand Complex: Using techniques like X-ray crystallography to understand how the lead compound binds to the active site of the enzyme. enzymes.me.uk

SAR and QSAR Studies: Synthesizing a series of analogs with systematic modifications and correlating these structural changes with their biological activity. uliege.betaylorfrancis.com

Iterative Optimization: Using the insights from SAR and QSAR to design and synthesize new generations of analogs with improved affinity, selectivity, and other desirable properties. nih.gov

This rational, structure-based approach has been instrumental in the development of numerous antiviral and anticancer nucleoside analogs. nih.gov

Computational and Theoretical Investigations of 5 Bromothienyldeoxyuridine

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule ligand and a protein's binding site at an atomic level. researchgate.net

For 5-Bromothienyldeoxyuridine, molecular docking studies have been particularly focused on its interaction with viral enzymes, a key area of investigation for nucleoside analogues. The crystal structure of this compound in complex with Thymidine (B127349) Kinase (TK) from Herpes Simplex Virus Type I (HSV-1) has been solved and is available in the Protein Data Bank (PDB ID: 1ki4). ebi.ac.uk This structural information provides a solid foundation for computational analyses.

Docking studies have been performed to analyze the binding of various ligands, including this compound, to the active site of HSV-1 TK. mdpi.comacs.org In one such study, the docking of the co-crystallized ligand this compound into the 1KI4 structure was used to validate the docking setup before predicting the interactions of other molecules like curcumin. mdpi.com The binding pocket of HSV-1 TK is characterized by several conserved amino acid residues that are crucial for ligand recognition and binding. These include Glu225, Gln125, Tyr101, Arg176, and Tyr172. mdpi.com The performance of docking programs in accurately predicting the binding mode of this compound and other ligands can be enhanced by considering the presence of specific water molecules within the active site. acs.org

The primary interactions stabilizing the complex between the ligand and the enzyme are hydrogen bonds and pi-pi stacking interactions. mdpi.com Computational models aim to replicate these interactions to predict binding affinity and orientation. The use of different scoring functions and docking algorithms, such as those available in AutoDock, FlexX, and GOLD, can yield varying degrees of accuracy, which is often dependent on the specific protein-ligand complex being studied. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Target Enzyme | Herpes Simplex Virus Type I Thymidine Kinase (HSV-1 TK) | ebi.ac.uk |

| PDB ID of Complex | 1ki4 | ebi.ac.uk |

| Key Active Site Residues | Glu225, Gln125, Tyr101, Arg176, Tyr172 | mdpi.com |

| Primary Interactions | Hydrogen bonds, Pi-pi interactions | mdpi.com |

| Computational Tools | AutoDock, FlexX, GOLD, MOE | mdpi.comacs.org |

Molecular Dynamics Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of biomolecular systems. chemrxiv.org By simulating the movements of atoms over time, MD can reveal pharmacologically relevant conformational changes, allosteric mechanisms, and the dynamics of binding pockets, providing a deeper understanding than static docking models. nih.gov

While specific MD simulation studies focusing exclusively on this compound were not prominently found in the surveyed literature, extensive research on related thymidine analogues provides a framework for how such simulations could elucidate its interactions. nih.govnih.gov For instance, MD simulations have been used to study the structural dynamics of the P-loop and lid domain of Plasmodium falciparum thymidylate kinase (PfTMK) in response to various thymidine derivatives. nih.gov These simulations revealed that different derivatives induce distinct structural rearrangements, affecting their inhibitory potential. nih.gov

A hypothetical MD simulation of this compound bound to its target, such as HSV-1 TK, could provide several key insights:

Complex Stability: Analysis of the root-mean-square deviation (RMSD) over the simulation trajectory would indicate the stability of the protein-ligand complex. Stable trajectories and low RMSD values suggest a stable binding mode. nih.gov

Interaction Dynamics: MD simulations can monitor the persistence of hydrogen bonds and other non-covalent interactions identified in docking studies, revealing which interactions are stable and which are transient.

Conformational Changes: The simulation could show how the binding of this compound influences the flexibility and conformation of the enzyme, such as the movement of important loops like the P-loop or the lid domain, which can be crucial for catalytic activity. nih.gov

Binding Free Energy Calculation: Techniques like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can be applied to MD simulation snapshots to calculate the binding free energy, providing a more quantitative estimate of binding affinity than docking scores alone. nih.gov

Studies on other thymidine analogues have successfully used MD simulations for 100 nanoseconds or more to confirm the stability of docked complexes in a simulated physiological environment. researchgate.netnih.gov A similar approach for this compound would be a logical next step to validate and refine the understanding gained from static docking poses.

In Silico Analysis of this compound Metabolism and Cellular Fate

In silico methods for predicting the metabolism of xenobiotics (foreign compounds) are becoming increasingly vital in drug discovery to anticipate a compound's pharmacokinetic profile. researchgate.netfrontiersin.org These computational tools can predict metabolic routes, identify potential metabolites, and flag metabolic liabilities early in the development process. optibrium.com

For this compound, a nucleoside analogue, the primary metabolic pathway of interest is its conversion to the active triphosphate form by cellular or viral kinases, which is a prerequisite for its incorporation into DNA and subsequent therapeutic action. mdpi.com Conversely, degradation pathways would lead to its inactivation.

While specific in silico metabolism studies for this compound are not detailed in the available literature, several established computational approaches could be applied:

Metabolism Prediction Software: Platforms like BioTransformer and the recently launched Semeta can predict Phase I and Phase II metabolic transformations. frontiersin.orgoptibrium.com These tools use rule-based systems, often enhanced with machine learning and quantum mechanics, to identify potential sites of metabolism on a molecule. frontiersin.orgoptibrium.com For this compound, this could predict oxidation, reduction, or hydrolysis reactions on the thienyl ring or sugar moiety, as well as conjugation reactions.

Kinase Substrate Prediction: A critical aspect of its cellular fate is whether this compound is a substrate for human and/or viral thymidine kinases. As an analogue, its phosphorylation efficiency determines its activation. Computational models can predict the likelihood of a molecule being a substrate for specific enzymes. The known interaction with HSV-1 TK confirms it is a substrate for this viral enzyme. ebi.ac.uk

The goal of such in silico analysis would be to build a metabolic map, hypothesizing the structures of potential metabolites and identifying the enzymes responsible, such as Cytochrome P450s for Phase I metabolism or various transferases for Phase II. optibrium.com This provides testable hypotheses for subsequent experimental metabolite ID studies. researchgate.net

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations provide fundamental insights into the electronic structure of molecules, which governs their reactivity, stability, and intermolecular interactions. nih.gov These methods are increasingly applied to study modified nucleosides to understand how chemical changes impact their biological function. chemrxiv.org

Direct QM studies on this compound were not found, but research on closely related systems demonstrates the potential of this approach. For example, QM studies on other 5-halogenated deoxyuridines have been performed to analyze their molecular structure and conformational preferences. wisc.edu Furthermore, detailed analyses of thienyl-substituted nucleobase surrogates using Density Functional Theory (DFT) have provided deep insights into their electronic properties. rsc.org

Applying QM methods to this compound could address several key scientific questions:

Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). nih.govrsc.org The MEP is particularly important as it reveals regions of the molecule that are electron-rich or electron-poor, guiding how it will interact with protein binding partners. nih.gov

Influence of Substituents: A key question is how the 5-bromo-2-thienyl group alters the electronic character of the uracil (B121893) ring compared to natural thymidine (which has a 5-methyl group). QM can quantify these effects, explaining changes in hydrogen bonding capabilities and stacking interactions.

Conformational Analysis: QM calculations can determine the relative energies of different conformations, such as the sugar pucker (C2'-endo vs. C3'-endo) and the orientation around the glycosidic bond (syn vs. anti), which are critical for recognition by polymerases and kinases. google.com

Reactivity Descriptors: Parameters derived from QM, such as local hardness and softness, can be used to predict the most likely sites for metabolic reactions or covalent bond formation. nih.gov

Analytical Methodologies for 5 Bromothienyldeoxyuridine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 5-BtdU and its metabolites from complex mixtures like plasma and DNA hydrolysates, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of nucleoside analogs like 5-BtdU in biological samples. nih.govtorontech.com A common application involves the analysis of plasma to understand the pharmacokinetics of the compound. For instance, a sensitive and specific HPLC method has been developed for the quantification of similar brominated deoxyuridines in plasma. nih.gov This typically involves a multi-step extraction process to isolate the compound from plasma proteins and other interfering substances. nih.gov The sample is then injected into an HPLC system equipped with a reverse-phase column, such as an ODS (octadecylsilyl) column, and a UV absorbance detector. nih.govptfarm.pl

The mobile phase composition is optimized to achieve good separation of the analyte from other compounds. nih.gov For example, a mixture of acetonitrile (B52724) and an aqueous buffer is often used in a gradient or isocratic elution mode. nih.govoiv.int Detection is typically carried out at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. ptfarm.pljfda-online.com The quantification limits for similar compounds using HPLC can reach the sub-micromolar range, with good intra- and inter-assay precision. nih.gov

Table 1: Example of HPLC Parameters for Nucleoside Analog Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18, ODS nih.govjfda-online.com |

| Mobile Phase | Acetonitrile/Ammonium Acetate (B1210297) Buffer nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.govjfda-online.com |

| Detection | UV Absorbance at ~254-280 nm jfda-online.cominternationaloliveoil.org |

| Quantification Limit | As low as 0.1 µM nih.gov |

This table is interactive. You can sort and filter the data.

Ion Exchange Chromatography for DNA Hydrolysates

Ion exchange chromatography (IEX) is a powerful technique for separating charged molecules, making it highly suitable for the analysis of DNA components. thermofisher.compurolite.com When DNA is hydrolyzed into its constituent nucleosides, IEX can be employed to separate 5-BtdU that has been incorporated into the DNA strand. nih.gov This separation is based on the interactions between the charged phosphate (B84403) groups of the nucleotides and the charged stationary phase of the chromatography column. thermofisher.compurolite.com

Anion-exchange chromatography, using a positively charged matrix, is particularly effective for separating negatively charged DNA fragments and nucleotides. thermofisher.comnih.gov By carefully controlling the pH and salt concentration of the mobile phase, different nucleic acid components can be selectively eluted from the column. purolite.com This method is crucial for quantifying the extent of 5-BtdU incorporation into DNA, providing insights into its mechanism of action as a radiosensitizer or antiviral agent. nih.govnih.gov

Spectroscopic Detection Methods

Spectroscopic techniques are indispensable for both the identification and quantification of 5-BtdU, often used in conjunction with chromatographic separation.

UV-Visible Spectroscopy in Research Settings

UV-Visible spectroscopy is a fundamental tool used in the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. msu.edu 5-BtdU, containing a thienyl and a pyrimidine (B1678525) ring, exhibits characteristic UV absorbance maxima (λmax). drugbank.com This property is exploited for its detection and quantification. msu.edu In a typical research setting, after separation by HPLC, the eluent passes through a UV-Vis detector set at a specific wavelength to measure the absorbance of the compound as it exits the column. nih.gov The absorbance is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification. msu.edu The selection of the detection wavelength is critical for sensitivity and is determined by scanning the UV-Vis spectrum of a pure standard of the compound to identify its λmax. researchgate.net For similar pyrimidine analogs, detection wavelengths are often in the range of 254-280 nm. jfda-online.cominternationaloliveoil.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for determining the molecular weight and structure of compounds. youtube.commsu.edu When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a powerful tool for the definitive identification and quantification of 5-BtdU and its metabolites in complex biological matrices. mdpi.comnih.govveedalifesciences.com In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.eduuni-saarland.de

The fragmentation pattern of a molecule in the mass spectrometer provides a unique "fingerprint" that can be used for its structural elucidation. msu.edu For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often used in tandem mass spectrometry (MS/MS). mdpi.comwaters.com These methods offer high selectivity and sensitivity, allowing for the detection of very low concentrations of the target analyte. nih.gov Predicted MS/MS spectra for 5-BtdU show characteristic fragmentation patterns that can be used for its unambiguous identification. drugbank.com

Table 2: Predicted Mass Spectrometry Data for 5-Bromothienyldeoxyuridine

| Spectrum Type | Splash Key |

|---|---|

| Predicted MS/MS Spectrum - 10V, Positive | splash10-000i-0049000000-8f3da9ff05b15690f218 |

| Predicted MS/MS Spectrum - 10V, Negative | splash10-004j-9044000000-b1f2f6626368fe821676 |

| Predicted MS/MS Spectrum - 20V, Positive | splash10-00di-0190000000-916216b48c246f218ea4 |

| Predicted MS/MS Spectrum - 20V, Negative | splash10-00ds-1169000000-cb476c96b9a4bb4ccc64 |

| Predicted MS/MS Spectrum - 40V, Positive | splash10-00di-0191000000-f37af1c40ec0003cca59 |

| Predicted MS/MS Spectrum - 40V, Negative | splash10-00fv-3593000000-c67d09a71c1e80cb5a43 |

Data sourced from DrugBank. drugbank.com

This table is interactive. You can sort and filter the data.

Advanced Imaging and Fluorescent Techniques for Cellular Studies

Visualizing the subcellular localization of 5-BtdU is critical for understanding its biological activity. Advanced imaging and fluorescence techniques provide the means to observe its incorporation into the DNA of individual cells. learnneuroradiology.comnih.gov

Fluorescence-based detection is a highly sensitive method used in a wide range of biological assays. the-scientist.com While 5-BtdU itself is not fluorescent, its presence in cellular DNA can be detected using immunofluorescence. This technique involves using a specific antibody that recognizes and binds to the incorporated 5-BtdU. This primary antibody is then detected by a secondary antibody that is conjugated to a fluorescent dye. the-scientist.com When excited by light of a specific wavelength, the fluorophore emits light of a longer wavelength, which can be visualized using a fluorescence microscope or quantified using a flow cytometer. thermofisher.com This allows for the precise localization and quantification of DNA synthesis in cells that have incorporated 5-BtdU. the-scientist.comfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-BtdU |

| Acetonitrile |

| Ammonium Acetate |

| Bromodeoxyuridine |

| 5-Bromouracil |

| Ethyl acetate |

| 2-propanol |

| n-pentane |

| methylene chloride |

| 5-iodouracil |

| Uracil (B121893) |

| Formic acid |

| Cyanidol-3-glucoside |

| 5-fluorouracil |

| isopropanol |

| Methanol |

| KH2PO4 |

| AgNO3 |

| NaCl |

| Tryptophan |

| Kynurenine |

| Kynurenic acid |

| Anthranilic acid |

| Xanthurenic acid |

| 3-hydroxyanthranilic acid |

| 3-hydroxykynurenine |

| Quinaldic acid |

| Picolinic acid |

| Flavin mononucleotide |

| Pyridoxal 5'-phosphate |

| Riboflavin |

| Thiamine |

| Nicotinamide |

| 5-methyltetrahydrofolate |

| Deoxyuridine monophosphate |

| Uridine (B1682114) monophosphate synthetase |

| Fluorodeoxyuridine monophosphate |

| Thymidylate synthase |

This table is interactive. You can sort and filter the data.

Fluorescence Microscopy for DNA Labeling

There is no specific data available in the reviewed scientific literature on the use of this compound for DNA labeling in fluorescence microscopy. Standard methods for similar halogenated nucleosides, like BrdU, rely on the use of specific monoclonal antibodies to detect the incorporated analog within the DNA. This process typically requires a DNA denaturation step to expose the nucleoside for antibody binding, followed by a fluorescently labeled secondary antibody for visualization. sigmaaldrich.comnih.gov The successful application of such a method for this compound would necessitate the development and validation of an antibody that specifically recognizes the 5-bromothienyl group within the DNA structure, for which there is no current evidence in the literature.

Flow Cytometry for Cell Cycle Analysis

Mechanisms of Cellular Resistance to Nucleoside Analogs in Research Models

Intrinsic Cellular Resistance Mechanisms

Intrinsic resistance refers to the natural insensitivity of a cell or virus to a particular drug, existing prior to any drug exposure. scirp.org This can arise from several factors, such as the absence of a molecular target, the inability of the drug to reach its target, or the presence of innate cellular defense mechanisms. scirp.org

For antiviral nucleoside analogs, a key intrinsic factor is the fidelity of the viral replication machinery. mdpi.com Some viral DNA polymerases possess a proofreading capability, often in the form of a 3'-5' exonuclease activity. This function allows the enzyme to recognize and excise a mismatched or modified nucleotide, such as an incorporated nucleoside analog, from the growing DNA chain. This proofreading capacity can effectively counteract the chain-terminating mechanism of many nucleoside analogs, representing a form of intrinsic resistance. mdpi.com For instance, coronaviruses have proofreading activity that makes them less prone to mutations but also enables them to escape some nucleotide analog antiviral drugs. mdpi.com

Another intrinsic defense mechanism involves cellular enzymes that can catabolize or inactivate the drug. While many nucleoside analogs are designed to be specifically activated by viral enzymes, cellular metabolic pathways could potentially alter or degrade the compound before it can be activated, reducing its effective intracellular concentration. scirp.org Furthermore, some viruses may have evolved mechanisms to pump antiviral compounds out of infected cells, thereby reducing the drug's intracellular concentration. scirp.org

Acquired Resistance Pathways in In Vitro Systems

Acquired resistance develops in a population of cells or viruses following exposure to a drug. In laboratory settings, this is a common phenomenon observed when developing antiviral agents. nih.gov In vitro models of acquired resistance are typically generated by culturing viruses in the presence of sub-optimal concentrations of the drug and then gradually escalating the dose over successive passages. oup.commdpi.com This process selects for and enriches viral variants that have spontaneously developed mutations conferring a survival advantage. oup.com

For nucleoside analogs that target herpes simplex virus (HSV), such as acyclovir (B1169) and the structurally related 5-substituted deoxyuridine analogs, resistance can be readily acquired in tissue culture. nih.gov The development of resistance is often associated with the selection of mutants that exhibit altered phenotypes. nih.goviiarjournals.org For example, in studies with the colorectal cancer cell line RKO, drug-adapted sublines were created that showed increased resistance to common chemotherapeutic agents. nih.gov Similarly, HSV can be passaged in vitro to select for resistant strains. oup.commdpi.com

The primary pathways for acquired resistance to nucleoside analogs like acyclovir involve mutations in two key viral genes: the thymidine (B127349) kinase (TK) gene and the DNA polymerase gene. nih.govresearchgate.net The vast majority of resistant isolates, particularly those derived in vitro, harbor mutations in the TK gene. micropathology.com These mutations can lead to a complete loss of TK activity or an alteration in its substrate specificity. nih.gov Research on brivudine (B1684500), a 5-substituted bromovinyl-deoxyuridine analog, has shown that a single round of high-dose selection in vitro can produce a variety of resistant HSV-1 clones. These clones contain mutations in the TK gene, including frameshift mutations and single nucleotide substitutions that result in a non-functional or altered enzyme. nih.gov

Molecular Basis of Altered Drug Target Susceptibility

The molecular foundation of resistance to 5-Bromothienyldeoxyuridine and similar nucleoside analogs lies in specific genetic alterations that reduce the drug's ability to inhibit its target. The primary target for these analogs in herpesvirus-infected cells is the viral thymidine kinase (TK), encoded by the UL23 gene in HSV-1. micropathology.comnih.gov This enzyme is responsible for the initial, crucial phosphorylation step that activates the prodrug. nih.gov

Mutations in the viral TK gene are the most frequent cause of resistance, accounting for about 95% of acyclovir-resistant clinical isolates. micropathology.comnih.gov These mutations result in several distinct resistance phenotypes:

TK-Negative or TK-Deficient Mutants : These viruses have mutations, often frameshift mutations due to insertions or deletions in homopolymeric regions (stretches of G's or C's), that lead to a premature stop codon. frontiersin.orgnih.gov The resulting truncated protein is non-functional, leading to a complete loss of TK activity. micropathology.comnih.gov

TK-Low-Producer Mutants : These mutants express significantly reduced quantities of the TK enzyme, leading to insufficient phosphorylation of the nucleoside analog to achieve an effective inhibitory concentration. micropathology.comnih.gov

TK-Altered Mutants : This is a more subtle mechanism where a missense mutation (a single nucleotide substitution) changes a critical amino acid in the enzyme's active site. nih.gov The resulting enzyme retains its ability to phosphorylate the natural substrate, thymidine, but loses the ability to recognize and phosphorylate the nucleoside analog. micropathology.comuniprot.org This allows the virus to replicate while being insensitive to the drug. uniprot.org

Specific mutations within the HSV-1 TK have been identified that confer resistance. Many of these cluster in functionally critical domains of the enzyme, such as the ATP-binding site (amino acids 51-63) and the nucleoside-binding site (amino acids 168-176). nih.govnih.govoup.com For instance, a study of a clinical HSV-1 isolate resistant to (E)-5-(2-bromovinyl)-2'-deoxyuridine (brivudine) identified a single nucleotide change that resulted in the substitution of alanine (B10760859) for threonine at amino acid position 168 (A168T). nih.gov This single change, located in the nucleoside-binding site, was sufficient to confer resistance to brivudine while maintaining sensitivity to acyclovir, highlighting the importance of this specific residue for substrate recognition. nih.govnih.gov

A less common, but significant, mechanism of resistance involves mutations in the viral DNA polymerase gene (UL30). micropathology.comoup.com This enzyme is the ultimate target for the activated, triphosphorylated form of the nucleoside analog. Mutations in the DNA polymerase can alter its structure such that it can discriminate between the natural deoxynucleotide triphosphate and the analog triphosphate, preventing the drug's incorporation into the viral DNA. scirp.org In some cases, mutations in both the TK and DNA polymerase genes have been found in a single resistant isolate. oup.com

Table 1: Selected Mutations in HSV-1 Thymidine Kinase (TK) Conferring Resistance to Nucleoside Analogs

| Mutation | Amino Acid Change | Affected Site/Region | Phenotype | Resistant To | Reference |

|---|---|---|---|---|---|

| R51W | Arginine to Tryptophan | ATP-binding site | Loss of TK activity | Acyclovir, Brivudin | nih.govnih.gov |

| K62N | Lysine to Asparagine | ATP-binding site | TK-low-producer | Acyclovir | nih.gov |

| E83K | Glutamic acid to Lysine | Conserved Region | Loss of TK activity | Acyclovir | nih.gov |

| P131S | Proline to Serine | Non-conserved region | ACV-resistant | Acyclovir | nih.gov |

| A168T | Alanine to Threonine | Nucleoside-binding site | TK-altered (substrate specific) | Brivudin | nih.govnih.gov |

| A175V | Alanine to Valine | Nucleoside-binding site | Loss of TK activity | Acyclovir | nih.gov |

| R220H | Arginine to Histidine | Conserved Region | TK-deficient | Brivudin | nih.gov |

| T287M | Threonine to Methionine | Non-conserved region | TK-deficient | Brivudin | nih.gov |

Comparative Academic Studies with Other Nucleoside Analogs

Comparison with Thymidine (B127349) Analogs (e.g., BrdU, EdU) in Research Contexts

In the realm of cell proliferation assays, BrdU has long been the gold standard. researchgate.net Its incorporation into newly synthesized DNA allows for the identification of dividing cells. bio-rad-antibodies.com Detection of BrdU requires a harsh DNA denaturation step, often involving hydrochloric acid or heat, to allow antibody access. bio-rad-antibodies.comnih.gov This can be time-consuming and may damage the cellular architecture, potentially interfering with the detection of other cellular markers. nih.gov

A significant advancement in proliferation assays came with the development of EdU. nih.gov EdU is detected via a "click" chemistry reaction, a bio-orthogonal and highly specific covalent reaction between the ethynyl (B1212043) group of EdU and a fluorescent azide. nih.gov This method is much faster and gentler than the BrdU detection protocol, as it does not require DNA denaturation, thus preserving cellular morphology and allowing for multiplexing with other fluorescent probes. researchgate.netnih.gov

Direct comparative studies of 5-Bromothienyldeoxyuridine with BrdU and EdU in general cell proliferation assays are not extensively documented in publicly available research. However, its structural similarity to thymidine and BrdU suggests it can be incorporated into DNA during replication. Its primary documented use is in structural biology and drug development, particularly in studies involving viral enzymes like Herpes Simplex Virus Type I Thymidine Kinase (HSV-1 TK). mdpi.comncbs.res.in This suggests a specialized research context rather than a broad application as a general proliferation marker.

| Feature | 5-Bromodeoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) | This compound |

| Detection Method | Antibody-based, requires DNA denaturation bio-rad-antibodies.comnih.gov | "Click" chemistry with fluorescent azides, no denaturation required nih.gov | Primarily used in structural biology; detection in proliferation assays not well-documented. |

| Protocol Time | Lengthy and harsh researchgate.net | Rapid and simple nih.gov | Not established for proliferation assays. |

| Multiplexing | Limited due to harsh denaturation nih.gov | Highly compatible with other fluorescent stains researchgate.net | Compatibility not extensively studied for general research. |

| Primary Research Use | Cell proliferation and DNA synthesis studies bio-rad-antibodies.comwikipedia.org | Cell proliferation, DNA synthesis, and dual-labeling studies researchgate.netnih.gov | Structural biology, viral enzyme-inhibitor studies mdpi.comncbs.res.in |

Comparative Analysis of DNA Incorporation and Biological Effects

The incorporation of thymidine analogs into DNA is a prerequisite for their use as proliferation markers, but this can also lead to biological consequences. Both BrdU and EdU are incorporated into the DNA of dividing cells during the S-phase of the cell cycle. bio-rad-antibodies.comnih.gov

Studies have shown that both BrdU and EdU can exhibit cytotoxic and genotoxic effects. mdpi.comnih.gov EdU has been reported to display higher cytotoxicity and genotoxicity than BrdU in some cell lines, particularly in cells with defects in homologous recombination repair. mdpi.com High concentrations of BrdU are known to increase the frequency of sister chromatid exchange and can cause mutations. mdpi.com The incorporation of BrdU can also sensitize cells to photons. nih.gov While EdU also shows toxic effects at higher concentrations, it does not appear to sensitize cells to photons to the same degree as BrdU. nih.gov

| Parameter | 5-Bromodeoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | This compound |

| DNA Incorporation | Incorporated during S-phase in place of thymidine. bio-rad-antibodies.com | Incorporated during S-phase in place of thymidine. nih.gov | Incorporated by viral thymidine kinases; efficiency in mammalian cells for proliferation studies is not well-characterized. mdpi.com |

| Cytotoxicity | Can be cytotoxic at high concentrations. mdpi.comnih.gov | Shows higher cytotoxicity than BrdU in some studies. mdpi.comnih.gov | Cytotoxicity profile in general research applications is not well-documented. |

| Genotoxicity | Can induce mutations and sister chromatid exchanges. mdpi.com | Can induce genotoxic effects, particularly in DNA repair-deficient cells. mdpi.comnih.gov | Genotoxic effects in mammalian cells are not extensively studied. |

| Photosensitization | Sensitizes cells to photons. nih.gov | Does not sensitize cells to photons to the same degree as BrdU. nih.gov | Not documented. |

Distinguishing Features and Unique Research Advantages of this compound

The primary distinguishing feature of this compound lies in its specific interactions with certain viral enzymes, which confers unique research advantages in the field of virology and drug design.

The crystal structure of this compound in complex with HSV-1 TK has been determined, providing detailed insights into the active site of the enzyme. researchgate.net This information is invaluable for the structure-based design of more potent and selective antiviral drugs. The bromothienyl group provides a unique chemical scaffold that can be exploited for developing inhibitors with improved binding affinity and specificity.

While BrdU and EdU are superior for general cell proliferation studies due to their established protocols and detection methods, the unique advantage of this compound is its utility as a chemical probe for studying the structure and function of viral thymidine kinases. This specificity makes it a valuable tool in a more targeted research area, distinct from the broad applications of BrdU and EdU.

Future Directions and Unexplored Research Avenues for 5 Bromothienyldeoxyuridine

Advanced Molecular Probes Development

The development of sophisticated molecular probes is crucial for visualizing and understanding complex biological processes at the molecular level. The structure of 5-Bromothienyldeoxyuridine offers significant potential for the creation of a new generation of such probes. The inherent fluorescence of thienyl-substituted nucleosides provides a foundational property that can be further enhanced. acs.orgcuni.cz Research into related compounds, such as phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides, has demonstrated that these molecules can exhibit strong fluorescence, making them suitable for labeling oligonucleotides. acs.org

Future research could focus on modifying the thienyl group of this compound to fine-tune its photophysical properties. The bromine atom on the thiophene (B33073) ring serves as a versatile chemical handle for modification through cross-coupling reactions. acs.org This would allow for the attachment of a wide array of functional moieties, including advanced fluorophores, quantum dots, or other reporter molecules. gbiosciences.combroadpharm.com For instance, the development of derivatives that are sensitive to their local microenvironment could provide insights into cellular processes by changing their fluorescent signal in response to factors like pH, polarity, or the presence of specific ions. mdpi.com